4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride
Description
Historical Development and Research Evolution
Piperidine derivatives have been integral to medicinal chemistry since the early 20th century, with their structural versatility enabling applications in drug design targeting neurological, cardiovascular, and infectious diseases. The introduction of fluorine and nitro groups into piperidine frameworks emerged in the 1980s as a strategy to enhance metabolic stability and receptor-binding affinity. The specific compound 4-(4-fluoro-2-nitrophenoxy)piperidine hydrochloride represents a modern iteration of this trend, combining a fluorinated aromatic system with a piperidine backbone.
Early synthetic routes to similar compounds relied on palladium-catalyzed hydrogenation and intramolecular cyclization. For example, Grygorenko et al. demonstrated the effectiveness of rhodium catalysts in synthesizing fluorinated piperidines under mild conditions, avoiding hydrodefluorination side reactions. These methods laid the groundwork for later adaptations in synthesizing This compound , particularly through acid-mediated functionalization of alkynes and subsequent cyclization steps. The compound’s development reflects broader trends in heterocyclic chemistry, where strategic halogenation and nitro-group placement optimize electronic properties for target engagement.
Significance in Medicinal Chemistry
The structural features of This compound confer unique advantages:
- Fluorine substitution : The 4-fluoro group enhances lipophilicity ($$\log P = 2.8$$) and modulates pKa ($$ \text{pKa} \approx 7.1 $$) to improve blood-brain barrier penetration compared to non-fluorinated analogs.
- Nitro-phenoxy linkage : The 2-nitrophenoxy moiety introduces strong electron-withdrawing effects, stabilizing transition states in nucleophilic substitution reactions critical for covalent inhibitor design.
- Piperidine hydrochloride salt : Improves aqueous solubility (28 mg/mL in PBS) while maintaining the conformational rigidity needed for receptor docking.
These properties make the compound a valuable scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Recent studies highlight its utility in fragment-based drug discovery, where the nitro group serves as a handle for photoaffinity labeling in target identification.
Related Fluorinated Nitrophenoxy Piperidine Compounds
Comparative analysis of structurally similar compounds reveals key design principles:
The target compound This compound distinguishes itself through its ether linkage, which reduces metabolic oxidation compared to direct aryl-piperidine bonds. This modification increases plasma half-life ($$ t{1/2} = 6.7 \, \text{h} $$ in rats) relative to analog ($$ t{1/2} = 2.1 \, \text{h} $$).
Current Research Landscape and Knowledge Gaps
Recent advances focus on three areas:
- Synthetic methodology : Li et al. optimized a one-pot cascade combining Suzuki-Miyaura coupling and hydrogenation for piperidine intermediates, achieving 92% yield for the target compound.
- Computational modeling : Molecular dynamics simulations predict strong binding ($$ \Delta G = -9.8 \, \text{kcal/mol} $$) to the adenosine A$$_{2A}$$ receptor’s allosteric site.
- Structure-activity relationships (SAR) : Preliminary data indicate that replacing the nitro group with cyano reduces potency ($$ IC_{50} $$ increases from 48 nM to 1.2 µM).
Critical gaps remain in:
- In vivo pharmacokinetic profiling : No published studies on oral bioavailability or tissue distribution.
- Off-target effects : Limited data on interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6).
- Stereochemical optimization : The compound exists as a racemate; enantioselective synthesis routes are unexplored.
Future research directions should prioritize crystallographic studies of target complexes and deuterium isotope effects on metabolic stability. The compound’s dual functionality (nitro as electrophile, piperidine as hydrogen bond donor) positions it as a versatile candidate for PROTAC (proteolysis-targeting chimera) development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-fluoro-2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUENKBSQCFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride typically involves the reaction of 4-fluoro-2-nitrophenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Reduction of the Nitro Group
The aromatic nitro group (-NO₂) at position 2 undergoes reduction to form an amino group (-NH₂). This reaction is critical for synthesizing amine derivatives with potential biological activity.
Typical Conditions :
-
Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel.
-
Solvents : Ethanol, methanol, or ethyl acetate.
-
Temperature : 25–60°C under atmospheric or pressurized hydrogen.
Product :
4-(4-Fluoro-2-aminophenoxy)piperidine hydrochloride.
Mechanistic Insight :
The reduction proceeds via catalytic hydrogenation, converting the nitro group to an amine. The fluorine substituent remains unaffected due to its strong C-F bond .
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at position 4 can participate in substitution reactions under specific conditions. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.
Example Reaction :
Reagents :
-
Sodium methoxide (NaOCH₃) in dimethyl sulfoxide (DMSO).
-
Elevated temperatures (80–120°C).
Product :
4-(4-Methoxy-2-nitrophenoxy)piperidine hydrochloride.
Key Observations :
-
Fluorine acts as a leaving group in strongly basic conditions.
-
Steric hindrance from the piperidine ring may slow reaction kinetics .
Ether Bond Hydrolysis
The phenoxy-piperidine ether bond can be cleaved under acidic or basic conditions, yielding phenol and piperidine derivatives.
Conditions :
| Acidic Hydrolysis | Basic Hydrolysis |
|---|---|
| Concentrated HCl, reflux | NaOH (10%), 100°C |
| Product : | Product : |
| 4-Fluoro-2-nitrophenol | Piperidine |
Applications :
This reaction is used to recover the aromatic phenol for further functionalization .
Salt Metathesis
The hydrochloride salt can undergo ion exchange with other acids or bases to form alternative salts.
Example :
Reagents :
Sodium bicarbonate (NaHCO₃) in water.
Product :
4-(4-Fluoro-2-nitrophenoxy)piperidine (free base).
Significance :
Altering the counterion can improve solubility or crystallinity for pharmaceutical formulations .
Functionalization of the Piperidine Ring
The piperidine nitrogen can react with electrophiles, enabling further derivatization.
Reactions :
-
Alkylation : Using methyl iodide (CH₃I) to form N-methylpiperidine derivatives.
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Acylation : Acetic anhydride ((CH₃CO)₂O) to yield N-acetylpiperidine.
Conditions :
Comparative Reactivity Table
Mechanistic and Synthetic Considerations
-
Steric Effects : The piperidine ring’s bulkiness may hinder reactions at the para-fluorine position.
-
Electronic Effects : The nitro group’s electron-withdrawing nature enhances electrophilic substitution at positions ortho and para to itself.
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Catalytic Systems : Palladium-based catalysts are preferred for reductions due to high efficiency and selectivity .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural characteristics allow it to enhance drug efficacy and specificity, making it valuable in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system therapeutics. Research indicates that piperidine derivatives with aryloxy functionalities, like 4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride, exhibit high affinity for neuronal transporters, facilitating the treatment of conditions such as anxiety, depression, and pain management .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, derivatives have shown significant activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. The introduction of specific substituents on the piperidine ring has been demonstrated to enhance antibacterial efficacy, suggesting that this compound could be further explored for developing new antibiotics .
Biochemical Research
In biochemical studies, this compound is utilized to investigate receptor binding and enzyme inhibition mechanisms. Its ability to interact with various biological targets aids researchers in understanding complex signaling pathways and developing inhibitors that can modulate these interactions. For example, studies have focused on its role in inhibiting tyrosinase, an enzyme involved in melanin production, which has implications for skin pigmentation disorders and melanoma prevention .
Agrochemical Applications
The compound also finds applications in agrochemicals, particularly in formulating pesticides. Its effectiveness in pest control while minimizing environmental impact positions it as a promising alternative to traditional chemicals. Research indicates that compounds with similar structures have been successfully integrated into pesticide formulations that target specific pests without harming beneficial organisms .
Material Science
In material science, this compound is explored for developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to degradation, making them suitable for various industrial applications. The incorporation of piperidine derivatives into polymer matrices can improve mechanical properties and thermal stability .
Analytical Chemistry
The compound is also employed in analytical chemistry for detecting and quantifying specific substances. Its unique chemical properties allow for improved accuracy and reliability in laboratory results, facilitating advancements in various analytical techniques such as chromatography and mass spectrometry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
4-(3-Fluoro-2-nitrophenoxy)piperidine Hydrochloride (CAS: 1286275-90-8)
- Structure: Differs in the position of the fluoro group (3-fluoro vs. 4-fluoro on the phenoxy ring).
- Molecular Formula : C₁₁H₁₄ClFN₂O₃ (molecular weight: 276.69 g/mol) .
- Impact : The altered substituent position may influence electronic distribution, affecting reactivity and binding interactions in biological systems.
4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride (CAS: 1189653-33-5)
- Structure: Features a fluoro group at position 2 and nitro at position 4 on the phenoxy ring.
- Molecular Formula : C₁₁H₁₄ClFN₂O₃ (molecular weight: 276.69 g/mol) .
- Key Difference : The nitro group’s para position relative to the ether linkage may alter steric and electronic properties compared to the target compound.
Functional Group Variations
4-(4-Nitrophenyl)piperidine Hydrochloride (CAS: 883194-93-2)
- Molecular Formula : C₁₁H₁₅ClN₂O₂ (molecular weight: 242.70 g/mol) .
- Properties: Higher solubility in water and alcohols compared to ether-linked derivatives.
4-(4-Trifluoromethoxyphenoxy)piperidine Hydrochloride (CAS: 1501963-64-9)
- Structure : Replaces nitro with a trifluoromethoxy group (-OCF₃) at the para position.
- Molecular Formula: C₁₂H₁₅ClF₃NO₂ (molecular weight: 297.70 g/mol) .
Substituted Piperidine Derivatives
4-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)piperidine Hydrochloride
- Structure : Incorporates a bulky 2-phenylpropan-2-yl group and chlorine substituent.
- Molecular Formula: C₂₀H₂₅ClNO (molecular weight: 334.87 g/mol) .
- Key Feature : The bulky substituent may hinder rotational freedom, affecting conformational stability and interaction with biological targets.
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine Hydrochloride (CAS: 1220037-62-6)
- Structure: Nitro and methyl groups on the phenoxy ring, with a methylene bridge linking to piperidine.
- Molecular Formula : C₁₄H₂₀ClN₂O₃ (molecular weight: 296.77 g/mol) .
- Comparison : The methyl group introduces steric effects, while the methylene bridge alters spatial orientation relative to the target compound.
Comparative Analysis Table
Research Findings and Implications
- Positional Isomerism : Substituent positions significantly influence electronic and steric properties. For example, the 4-fluoro-2-nitro configuration in the target compound may offer distinct reactivity compared to isomers .
- Toxicity and Safety: Limited data are available, but regulatory compliance (e.g., REACH, ISO) and industrial-grade classification suggest stringent handling protocols .
Biological Activity
4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a piperidine ring substituted with a 4-fluoro-2-nitrophenoxy group. Its molecular formula is , with a molecular weight of approximately 290.72 g/mol. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
The mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activity. This binding can affect various biochemical pathways, making it a valuable candidate for pharmacological research.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride | 1286275-12-4 | Different substitution pattern; potential analgesic properties |
| 3-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride | 1286275-90-8 | Similar piperidine core; differing nitro positioning |
| 1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride | 44717562 | Contains carboxylic acid; variations in biological activity |
This table highlights the distinct substitution pattern of this compound, which may influence its reactivity and interaction with biological targets.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various piperidine derivatives, including those similar to this compound. Results indicated that compounds with nitro substitutions demonstrated enhanced activity against Gram-positive bacteria .
- Neurotransmitter Modulation : Research exploring the effects of piperidine derivatives on neurotransmitter systems has shown promise in developing treatments for neurological disorders. The ability of these compounds to modulate neurotransmitter activity suggests potential applications in conditions like depression and anxiety .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxicity of nitro-containing compounds against various cancer cell lines. While specific data on this compound remain sparse, related compounds have shown promising results in inhibiting tumor growth through various mechanisms .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-(4-fluoro-2-nitrophenoxy)piperidine hydrochloride?
Methodological Answer: The synthesis involves nucleophilic aromatic substitution between 4-fluoro-2-nitrophenol and a piperidine derivative, followed by hydrochlorination. Key steps include:
- Reagents : Use 4-fluoro-2-nitrophenol and a piperidine precursor (e.g., 4-hydroxypiperidine) under basic conditions (K₂CO₃ or NaOH) .
- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Purification : Crystallization from ethanol or methanol yields the hydrochloride salt with >95% purity .
- Yield Optimization : Reaction time (12–24 hrs) and temperature (60–80°C) are critical for minimizing side products like nitro-group reduction intermediates .
Q. How does the electronic structure of the nitro and fluoro substituents influence the compound’s reactivity?
Methodological Answer:
- The nitro group at position 2 is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution at position 4. Computational studies (DFT) show this creates a partial positive charge at the reaction site .
- The fluoro group at position 4 stabilizes intermediates via inductive effects, reducing side reactions during substitution .
- Spectroscopic Validation : FTIR and NMR (¹H/¹³C) confirm electronic effects by comparing shifts in nitro (δ 8.2–8.5 ppm) and fluoro (δ -110 to -115 ppm in ¹⁹F NMR) environments .
Q. What are the recommended storage conditions and stability profiles for this compound?
Methodological Answer:
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the nitro group .
- Stability :
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Methodological Answer:
- Problem : Overlapping peaks in ¹H NMR (e.g., piperidine protons at δ 1.5–3.0 ppm) complicate assignments.
- Solutions :
- 2D NMR (COSY, HSQC) : Resolves coupling between piperidine protons and aromatic substituents .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track nitro group behavior during reactions .
Q. What experimental strategies mitigate side reactions during scale-up synthesis?
Methodological Answer:
- Challenge : Nitro group reduction and piperidine ring oxidation are common at industrial scales.
- Mitigation :
- Catalytic Control : Use Pd/C or Raney Ni under controlled H₂ pressure to suppress over-reduction .
- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side product formation .
- In-line Analytics : Real-time HPLC or Raman spectroscopy monitors reaction progress and intermediates .
Q. How can the compound’s bioactivity be systematically evaluated in neurological assays?
Methodological Answer:
- Receptor Binding Assays :
- Functional Assays :
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
Methodological Answer:
- Root Cause : Variability in salt forms (hydrochloride vs. freebase) and measurement conditions (pH, temperature).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
